L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan
CAS No.: 915146-77-9
Cat. No.: VC16925829
Molecular Formula: C49H62N10O11
Molecular Weight: 967.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915146-77-9 |
|---|---|
| Molecular Formula | C49H62N10O11 |
| Molecular Weight | 967.1 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C49H62N10O11/c1-27(61)42(51)47(67)54-36(13-6-7-19-50)43(63)56-38(22-29-24-52-34-11-4-2-9-32(29)34)48(68)59-20-8-14-41(59)46(66)58-40(26-60)45(65)55-37(21-28-15-17-31(62)18-16-28)44(64)57-39(49(69)70)23-30-25-53-35-12-5-3-10-33(30)35/h2-5,9-12,15-18,24-25,27,36-42,52-53,60-62H,6-8,13-14,19-23,26,50-51H2,1H3,(H,54,67)(H,55,65)(H,56,63)(H,57,64)(H,58,66)(H,69,70)/t27-,36+,37+,38+,39+,40+,41+,42+/m1/s1 |
| Standard InChI Key | CUKHDIOTTGHFFZ-YYQBQBQBSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N)O |
| Canonical SMILES | CC(C(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N)O |
Introduction
L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is a complex peptide composed of seven amino acids: threonine, lysine, tryptophan, proline, serine, tyrosine, and tryptophan. This peptide is characterized by its specific sequence and molecular structure, which is crucial for its biological activity.
Biological Significance
While specific biological functions of L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan are not well-documented, peptides in general play crucial roles in biological systems. They can act as hormones, neurotransmitters, or signaling molecules, influencing various physiological processes.
Role of Constituent Amino Acids
-
L-Tryptophan: Essential for serotonin synthesis, which affects mood and behavior .
-
L-Tyrosine: Involved in the synthesis of neurotransmitters like dopamine and norepinephrine .
-
L-Lysine: Important for protein synthesis and immune function.
-
L-Threonine: Necessary for protein structure and function.
-
L-Proline: Plays a role in collagen synthesis and structure.
-
L-Serine: Involved in various metabolic processes.
Potential Applications
Given the biological significance of its constituent amino acids, L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan could potentially be explored for applications in:
-
Neurological Disorders: Due to its tryptophan content, it might influence serotonin levels and thus mood regulation.
-
Protein Synthesis: Its amino acid composition could support protein synthesis and structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume